molecular formula CaHO5P-4 B223615 Hydroxyapatite CAS No. 1306-06-5

Hydroxyapatite

カタログ番号: B223615
CAS番号: 1306-06-5
分子量: 152.06 g/mol
InChIキー: SNEQGKNGRFIHGW-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ヒドロキシアパタイトは、正常な骨や歯の主要な構成成分であり、必須成分であり、ヒト骨の重量の最大70%を占めます 。ヒドロキシアパタイトはリン酸塩岩にも見られ、生体適合性と生体活性があるため、さまざまな用途で使用されています。

科学的研究の応用

Bone Regeneration and Tissue Engineering

Bone Grafts and Scaffolds
Hydroxyapatite is widely used as a biomaterial for bone grafts and scaffolds due to its osteoconductive properties, which promote bone growth. It serves as a scaffold for new bone tissue formation, offering a structure that supports cell attachment and proliferation. Studies indicate that this compound-based scaffolds can effectively heal bone defects and fractures, making them a viable alternative to traditional autografts and allografts .

Natural Sources and Synthesis
this compound can be derived from various natural sources such as fish bones, oyster shells, and eggshells. The extraction methods include calcination and chemical precipitation, which enhance the material's properties for biomedical applications. Research shows that this compound extracted from these sources retains essential trace elements beneficial for bone regeneration .

Dental Applications

Cavity Prevention
Recent studies have demonstrated that this compound is effective in preventing dental caries. Clinical trials show that this compound toothpaste can remineralize enamel and dentin, inhibiting demineralization similarly to fluoride toothpaste. In an 18-month study comparing this compound with fluoride toothpaste, both were found equally effective in preventing caries development in high-risk populations .

Toothpaste Additive
this compound is increasingly used as an additive in toothpaste formulations. Its ability to repair early carious lesions and strengthen enamel makes it a popular choice for oral health products aimed at cavity prevention .

Drug Delivery Systems

Sustained Release Mechanisms
this compound nanoparticles have been explored as drug delivery vehicles due to their biocompatibility and ability to encapsulate therapeutic agents. These nanoparticles can facilitate sustained release of drugs, improving treatment efficacy while minimizing side effects. Applications include targeted delivery in cancer therapy and controlled release of antibiotics for bone infections .

Coatings for Implants

Enhancing Biocompatibility
Coating metallic implants with this compound improves their integration with surrounding bone tissue. This bioactive coating promotes osseointegration, reducing the risk of implant failure. This compound coatings are particularly beneficial in orthopedic and dental implants where successful integration is crucial for long-term stability .

Case Studies

Application Study Reference Findings
Bone RegenerationPMC9445296This compound scaffolds effectively promote new bone formation in critical-sized defects .
Dental CareLong-term study on cavity preventionThis compound toothpaste shows non-inferiority to fluoride toothpaste in preventing caries .
Drug DeliveryOverview of this compound nanomaterialsThis compound nanoparticles enhance drug delivery efficiency for cancer treatments .
Implant CoatingsSystematic review of this compound in medicineThis compound coatings significantly improve implant integration compared to uncoated implants .

作用機序

ヒドロキシアパタイトは、いくつかのメカニズムを通じてその効果を発揮します。

類似の化合物との比較

ヒドロキシアパタイトは、リン酸カルシウムなどの他の化合物と比較されることがよくあります。例えば、以下のものがあります。

ヒドロキシアパタイトは、生体適合性、生体活性、安定性の独自の組み合わせを備えているため、さまざまな科学および工業用途において貴重な材料となっています。

類似化合物との比較

Durapatite is often compared with other calcium phosphate compounds, such as:

Durapatite’s unique combination of biocompatibility, bioactivity, and stability makes it a valuable material in various scientific and industrial applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing hydroxyapatite (HA), and how do they differ in crystallinity and purity?

this compound can be synthesized via wet chemical precipitation (e.g., mixing calcium nitrate and ammonium phosphate at controlled pH ), sol-gel methods (hydrolysis of precursors like calcium alkoxides ), or pyrolysis of natural sources (e.g., eggshells or fish bones ). Crystallinity and purity depend on reaction parameters: pH, temperature, and calcination time. For example, wet chemistry at pH 10–12 yields nanocrystalline HA with Ca/P ratios close to 1.67, while combustion synthesis produces larger crystallites but may introduce carbonate impurities . Characterization via XRD and FTIR is critical to validate phase purity .

Q. What characterization techniques are essential for analyzing HA’s structural and surface properties?

  • XRD : Determines crystallinity and phase composition; synthetic HA should match ICDD PDF #09-0432 .
  • FTIR : Identifies functional groups (e.g., PO₄³⁻ at 560–600 cm⁻¹ and OH⁻ at 3570 cm⁻¹) and detects contaminants like CO₃²⁻ .
  • SEM/TEM : Evaluates morphology (e.g., rod-like vs. spherical nanoparticles) .
  • BET Analysis : Measures surface area, critical for adsorption or drug-loading studies (e.g., HA from eggshells showed 45–90 m²/g ).

Advanced Research Questions

Q. How can researchers address variability in HA synthesis outcomes, such as inconsistent Ca/P ratios or impurities?

Contradictions in Ca/P ratios often arise from incomplete precursor reactions or carbonate substitution . To mitigate:

  • Use statistical experimental design (e.g., Box-Behnken or full factorial designs) to optimize parameters like pH and precursor concentration .
  • Employ in situ monitoring (e.g., Raman spectroscopy) during synthesis to track crystallization kinetics .
  • Purify via dialysis or calcination at 800°C to remove organic residues .

Q. What strategies optimize HA’s mechanical or functional properties for applications like bone scaffolds or drug delivery?

  • Composite Synthesis : Reinforce HA with polymers (e.g., chitosan) or metal oxides (e.g., NiO) to enhance fracture toughness. For example, NiO-HA composites showed 2.5x higher compressive strength than pure HA .
  • Surface Functionalization : Graft silane agents or peptides to improve drug-loading efficiency. Studies show amine-functionalized HA increased doxorubicin binding by 40% .
  • Porosity Control : Use porogens (e.g., PEG) during sintering to create interconnected pores (150–500 µm) for bone ingrowth .

Q. How should researchers design adsorption experiments to study HA’s interaction with biomolecules or contaminants?

  • Factorial Design : A full 2ᵏ factorial design can isolate variables (e.g., pH, initial tetracycline concentration) affecting adsorption efficiency. For example, pH 6.5 and 25 mg/L tetracycline maximized HA adsorption (92% removal) .
  • Isotherm/Kinetic Models : Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) models. Pseudo-second-order kinetics often describe HA’s chemisorption mechanisms .

Q. How can interdisciplinary approaches resolve contradictions in HA’s biological performance (e.g., osteoconductivity vs. brittleness)?

  • In Vitro/In Vivo Correlation : Compare mechanical testing (e.g., nanoindentation) with cell proliferation assays. For instance, HA scaffolds with 70% porosity supported osteoblast adhesion but required polymer coatings to prevent fragmentation .
  • Multi-Scale Modeling : Use finite element analysis (FEA) to simulate stress distribution in HA composites, guiding material redesign .

Q. What methodologies ensure reproducibility in HA synthesis for collaborative studies?

  • Protocol Standardization : Specify molar ratios (e.g., 1.67 Ca/P), aging times (e.g., 24 hrs for precipitation), and calcination profiles (e.g., 2°C/min to 600°C) .
  • Interlab Validation : Share samples for cross-characterization (e.g., XRD, FTIR) to confirm crystallinity and purity .

Q. Methodological Resources

  • Synthesis Optimization : Box-Behnken experimental design for HA derived from catfish bones .
  • Adsorption Studies : Central composite design (CCD) to model tetracycline adsorption on HA .
  • Composite Fabrication : Microemulsion methods for surfactant-assisted HA nanoparticle synthesis .

特性

CAS番号

1306-06-5

分子式

CaHO5P-4

分子量

152.06 g/mol

IUPAC名

pentacalcium;hydroxide;triphosphate

InChI

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChIキー

SNEQGKNGRFIHGW-UHFFFAOYSA-J

SMILES

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

正規SMILES

[OH-].[O-]P(=O)([O-])[O-].[Ca]

Color/Form

Hexagonal needles arranged in rosettes
Finely divided, crystalline, nonstoichiometric material.

密度

Density: 3.1 to 3.2 /Apatite/

Key on ui other cas no.

12167-74-7
1306-06-5

物理的記述

NKRA;  Water or Solvent Wet Solid;  Liquid;  Other Solid;  Dry Powder
A white, odourless powder which is stable in air
Solid;  [Merck Index] White suspension;  [MSDSonline]
White odorless solid;  [HSDB] White odorless powder;  [MSDSonline]

関連するCAS

10103-46-5 (Parent)

溶解性

Practically insoluble in water;  insoluble in ethanol, soluble in dilute hydrochloric and nitric acid
Practically insol in water, even when freshly prepared

同義語

Alveograf
Calcitite
Calcium Hydroxyapatite
Durapatite
Hydroxyapatite
Hydroxyapatite, Calcium
Hydroxylapatite
Interpore 200
Interpore 500
Interpore-200
Interpore-500
Interpore200
Interpore500
Osprovit
Ossein Hydroxyapatite Compound
Ossein-Hydroxyapatite Compound
Ossopan
Osteogen
Periograf

製品の起源

United States

Synthesis routes and methods I

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Name
hydroxylapatite
Name
silver
Name
zinc

Synthesis routes and methods II

Procedure details

Generally, the present invention provides a process for obtaining hydroxylapatite by blending dilute aqueous solutions, preferably solutions that are near saturation, of monobasic calcium phosphate (monocal) and calcium hydroxide, followed by separation (e.g. centrifugation), drying, and sintering of the precipitate at 700-1100°C. for about 5-30 minutes to obtain hydroxylapatite having close to the theoretical Ca/P ratio. Thus, in one form of the present invention, a dilute aqueous solution of monobasic calcium phosphate (monocal) is brought into contact with a dilute aqueous solution of calcium hydroxide, in carefully metered proportions, to obtain the amorphous hydroxylapatite precipitate.
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hydroxylapatite

Synthesis routes and methods III

Procedure details

Basically, according to the present invention, an acidic calcium phosphate solution is reacted with a calcium hydroxide solution, with both solutions near saturation when combined, so as to obtain an amorphous hydroxylapatite precipitate without undesired side reactions. After separation and drying, hydroxylapatite precipitate is sintered at 700°-1100°C. for about 5-30 minutes to obtain the desired ceramic hydroxylapatite material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxylapatite

Synthesis routes and methods IV

Procedure details

93012609/26, filed on Mar. 9, 1993 which is forming the technical background of the present invention. According to this method a suspension of calcium hydroxide is reacted with phosphoric acid in a closed multiple circuit whereby the suspension of calcium hydroxide is past through two zones. In the first zone a continuous supply of phosphoric acid in the amount necessary to reach pH=10-11 is provided. The suspension flow rate in the first zone is 0.8 m/s to 1.5 m/s and the residence time is 1.0 s to 1.5 s. In the second zone the obtained mixture is diluted by 400 to 500 times with a suspension of calcium hydroxide. The diluted mixture is returned to the first zone and the process is repeated thereby ensuring a 4 to 5 fold circulation of the complete volume of the mixture during 10 to 20 min. After the feeding of acid is terminated the obtained suspension of the product is stirred for additionally 10 to 12 min. The resulting suspension of hydroxylapatite has a concentration of 4.5% to 5.0%. Additionally, the suspension may be dried to produce solid hydroxylapatite or dehydrated by centrifugation to produce a suspension of hydroxylapatite having a concentration of 18% to 33%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
hydroxylapatite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydroxyapatite
Hydroxyapatite
Hydroxyapatite

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。